

Application Notes and Protocols for Carbenoxolone Disodium in In Vivo Animal Models

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Compound of Interest

Compound Name: Carbenoxolone Disodium

Cat. No.: B1668347

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Introduction

Carbenoxolone Disodium, a derivative of glycyrrhetic acid from licorice root, is a versatile compound with a range of biological activities. It is primarily known as an inhibitor of 11β -hydroxysteroid dehydrogenase (11β -HSD), an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action. Additionally, Carbenoxolone is a well-documented blocker of gap junction communication, which is crucial for intercellular signaling. Recent studies have also suggested its role as an inhibitor of histone deacetylase 6 (HDAC6) and an modulator of the FOXO3 transcription factor. These diverse mechanisms of action make Carbenoxolone a valuable tool for in vivo research in various therapeutic areas, including oncology, neurology, and metabolic diseases.

This document provides detailed application notes and protocols for the use of **Carbenoxolone Disodium** in animal models, based on a review of published studies.

Data Presentation: Quantitative In Vivo Study Parameters

The following tables summarize the quantitative data from various in vivo studies using **Carbenoxolone Disodium** in different animal models.

Animal Model	Disease/Condition	Species/Strain	Dosage	Administration Route	Key Findings	Reference
Gastric Cancer Lung Metastasis	Cancer	BALB/c nude mice	25 and 50 mg/kg/day	Oral	Inhibited lung metastasis of gastric cancer cells in a dose-dependent manner.	[1]
Epilepsy	Seizures	Wistar rats	50 mM, 4 µL	Intracortical	Reduced the severity of epileptiform activity.	[2] [3]
Epilepsy	Seizures	Rats	up to 100 mg/kg	Systemic	Reduces seizure-related synchronization.	[2]
Epilepsy	Seizures	Sprague-Dawley rats	50 mg/kg for 3 days	Intraperitoneal	Reduced the number of spontaneous recurrent seizures.	[4]
Epilepsy	Seizures	Genetically epilepsy-prone rats (GEPRs)	5-30 mg/kg	Intravenous or Intraperitoneal	Decreased seizure severity and increased latency to	[5]

					seizure onset.	
Epilepsy	Seizures	Mice	200 and 300 mg/kg	Intraperitoneal	Prolonged seizure onset time and decreased seizure duration.	[6][7]
Metabolic Syndrome and Atherosclerosis	Metabolic Disease	LDLR(-/-) and A(y)/a;LDLR(-/-) mice	Not specified	Subcutaneous	Decreased weight gain, reduced body fat mass, and attenuated atherosclerotic lesion formation.	[8]
Parkinson's Disease	Neurodegeneration	Rotenone-induced rat model	20 mg/kg/day for 4 weeks	Intranasal	Improved motor function, increased dopamine levels, and reduced neuroinflammation.	[9][10]
Pain (Nociception)	Pain	Wistar rats	1 nM/10 µL	Intrathecal	Reduced formalin-induced neurogenic and inflammatory pain.	[11][12]

Intestinal Maturation	Developme nt	Rats	Not specified	Not specified	Accelerate d intestinal growth and structural maturation.	[13]
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Experimental Protocols

Oral Administration Protocol for Gastric Cancer Studies in Mice

This protocol is based on a study investigating the effect of **Carbenoxolone Disodium** on lung metastasis of gastric cancer cells in BALB/c nude mice.[\[1\]](#)

Materials:

- **Carbenoxolone Disodium**
- Vehicle (e.g., sterile saline or water)
- MGC-803 human gastric cancer cells
- BALB/c nude mice (5-6 weeks old)
- Oral gavage needles (20-22 gauge)
- Syringes

Procedure:

- Animal Model Establishment:
 - Culture MGC-803 cells under standard conditions.
 - To establish the lung metastasis model, inject approximately 1×10^6 MGC-803 cells suspended in sterile PBS into the tail vein of each mouse.
- Animal Grouping and Dosing:

- Randomly divide the mice into three groups:
 - Vehicle control group
 - **Carbenoxolone Disodium** 25 mg/kg/day group
 - **Carbenoxolone Disodium** 50 mg/kg/day group
- Prepare the **Carbenoxolone Disodium** solutions in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure a consistent dosing volume (typically 5-10 mL/kg).
- Administer the respective treatments daily via oral gavage.
- Monitoring and Endpoint:
 - Monitor the mice for changes in body weight, general health, and any signs of toxicity.
 - The study duration will depend on the experimental design, but is typically several weeks.
 - At the end of the study, euthanize the mice and harvest the lungs.
 - Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.

Intraperitoneal Administration Protocol for Epilepsy Studies in Rats

This protocol is adapted from a study on the anticonvulsant effects of Carbenoxolone in a pilocarpine-induced chronic epilepsy model in rats.^[4]

Materials:

- **Carbenoxolone Disodium**
- Sterile saline
- Pilocarpine

- Sprague-Dawley rats (adult male, 180-220 g)
- Syringes and needles (23-25 gauge)

Procedure:

- Animal Grouping and Pre-treatment:
 - Divide the rats into two groups:
 - Control group (pre-treated with saline)
 - Carbenoxolone group (pre-treated with **Carbenoxolone Disodium**)
 - For the Carbenoxolone group, administer **Carbenoxolone Disodium** at a dose of 50 mg/kg via intraperitoneal (IP) injection twice a day (e.g., 8:00 am and 8:00 pm) for 3 consecutive days.
 - For the control group, administer an equivalent volume of sterile saline following the same injection schedule.
- Induction of Epilepsy:
 - Following the pre-treatment period, induce status epilepticus by administering pilocarpine according to established protocols.
- Monitoring and Analysis:
 - Monitor the rats for seizure activity, including the number and duration of spontaneous recurrent seizures.
 - Electroencephalogram (EEG) recordings can be used for a more detailed analysis of seizure activity.
 - At the end of the experiment, brain tissue can be collected for further analysis, such as examining the expression of connexins.

Intranasal Administration Protocol for Parkinson's Disease Studies in Rats

This protocol is based on a study evaluating a novel nose-to-brain delivery of Carbenoxolone in a rotenone-induced rat model of Parkinson's disease.^{[9][10]}

Materials:

- **Carbenoxolone Disodium** (or a nano-formulation for enhanced delivery)
- Vehicle (e.g., saline or a specific formulation buffer)
- Rotenone
- Adult rats
- Micropipette with fine tips

Procedure:

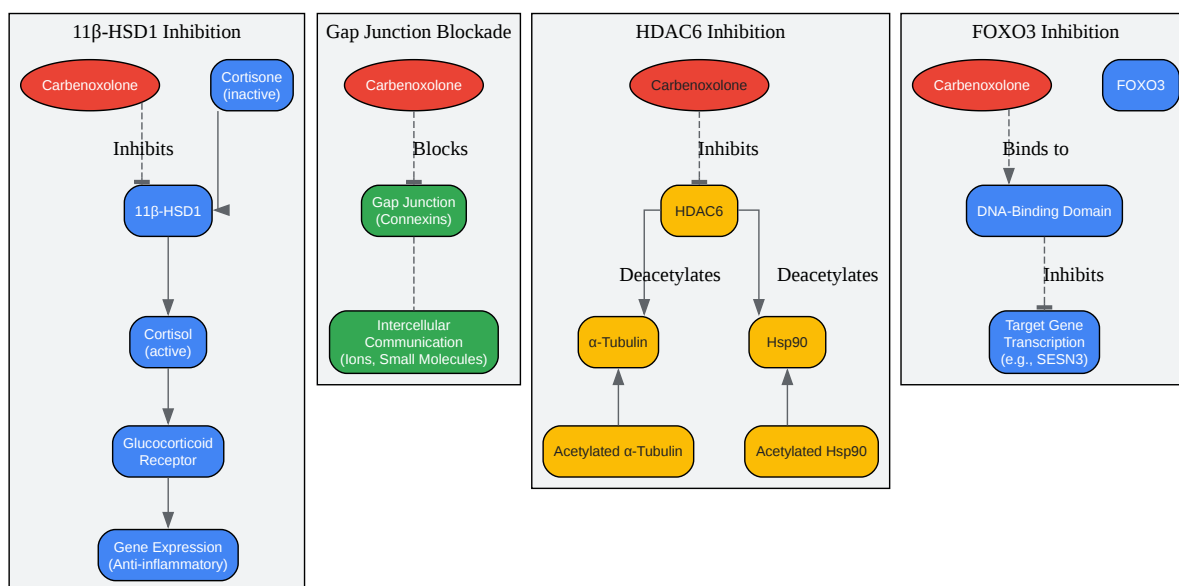
- Induction of Parkinson's Disease Model:
 - Induce Parkinson's-like symptoms in rats by administering rotenone according to established protocols.
- Animal Grouping and Dosing:
 - Divide the rats into experimental groups:
 - Control group (receiving vehicle)
 - Carbenoxolone treatment group
 - Prepare the Carbenoxolone solution or formulation.
 - Administer the treatment intranasally at a dose equivalent to 20 mg/kg/day for a period of four weeks.

- To administer, gently restrain the rat and instill small droplets of the solution into each nostril, allowing the animal to inhale the liquid. Alternate between nostrils.
- Behavioral and Biochemical Analysis:
 - Throughout the study, perform behavioral tests to assess motor function, coordination, and balance.
 - At the end of the study, collect brain tissue to measure neurotransmitter levels (e.g., dopamine) and markers of neuroinflammation, oxidative stress, and apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Carbenoxolone Disodium

Carbenoxolone Disodium exerts its effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms of action.

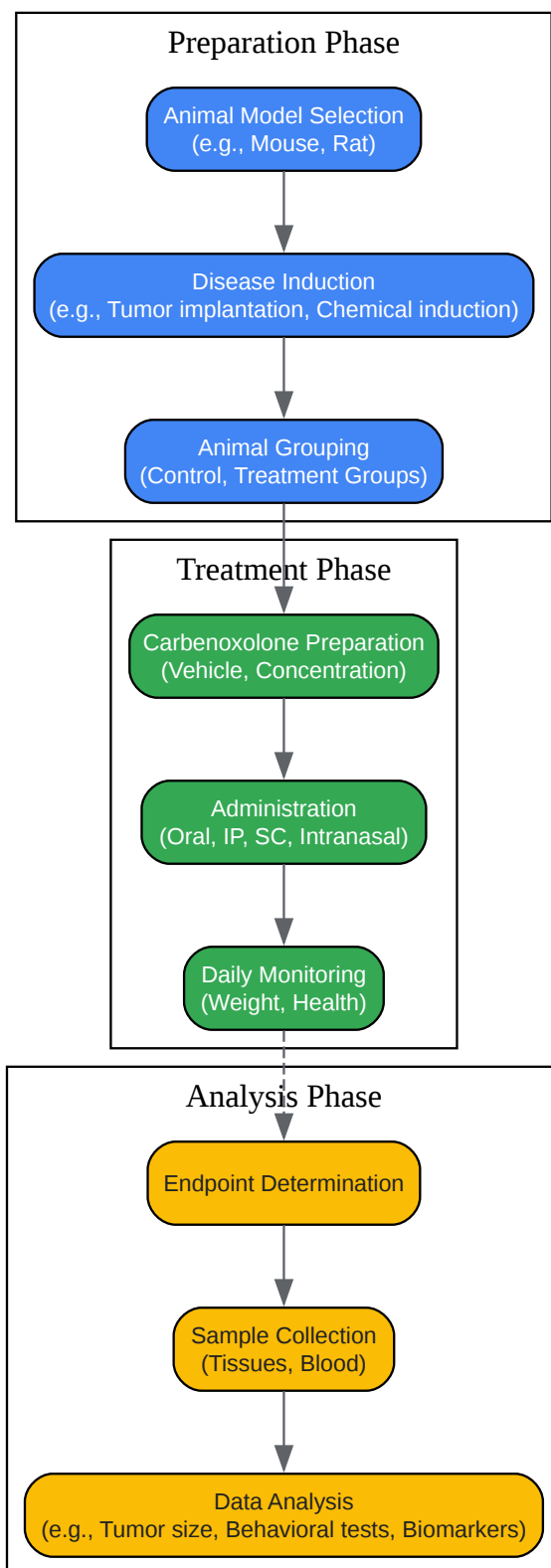


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Caption: Key signaling pathways modulated by **Carbenoxolone Disodium**.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general experimental workflow for conducting in vivo studies with **Carbenoxolone Disodium**.



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Caption: General experimental workflow for in vivo Carbenoxolone studies.

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References

- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell–cell interaction - Wikipedia [en.wikipedia.org]
- 3. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Nose-to-brain delivery of carbenoxolone via mucoadhesive solid lipid nanoparticles for Parkinson's symptoms management: In vitro and in vivo evaluation in a rotenone-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of intrathecal carbenoxolone treatment on nociception and analgesia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbenoxolone accelerates maturation of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
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